1-(4-nitrophenyl)-5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Description

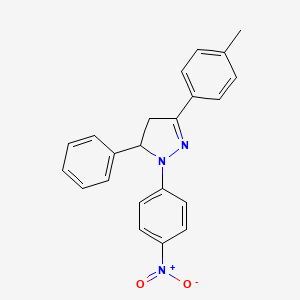

1-(4-Nitrophenyl)-5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative featuring a 4-nitrophenyl group at position 1, a phenyl group at position 5, and a p-tolyl (4-methylphenyl) group at position 3 (Figure 1). Its synthesis typically involves Claisen-Schmidt condensation followed by hydrazine-mediated cyclization .

Properties

IUPAC Name |

5-(4-methylphenyl)-2-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-16-7-9-17(10-8-16)21-15-22(18-5-3-2-4-6-18)24(23-21)19-11-13-20(14-12-19)25(26)27/h2-14,22H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIDTMJXVRQXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-nitrophenyl)-5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a complex organic compound belonging to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its unique structure, featuring multiple aromatic substituents, contributes to its potential biological activities. The presence of the nitro group enhances its electron-withdrawing characteristics, which may influence its reactivity and interactions with biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 357.41 g/mol. The compound is typically synthesized through multi-step reactions, which may vary depending on desired yields and purity levels.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antioxidant Properties : Molecular docking studies have shown that derivatives of pyrazoles can exhibit significant antioxidant activity, helping to mitigate oxidative stress in biological systems .

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting various pro-inflammatory cytokines such as TNF-alpha .

- Anticancer Activity : Several studies have reported that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, related compounds showed mean growth inhibition percentages of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells .

Summary Table of Biological Activities

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with various biological targets at the molecular level. For example, molecular docking studies suggest that such compounds can bind effectively to proteins involved in oxidative stress pathways and inflammatory responses .

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of various pyrazole derivatives, including those structurally related to this compound. The findings indicated that these compounds could selectively inhibit cancer cell growth while sparing normal fibroblasts, suggesting a favorable therapeutic index .

- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory properties of aminopyrazoles demonstrated that modifications at specific positions on the pyrazole ring could enhance their efficacy against inflammation-related conditions by targeting specific kinases involved in inflammatory signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Variations and Electronic Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance reactivity and binding to electron-rich biological targets.

- Methoxy and methyl groups improve solubility and membrane permeability.

- Fluorinated analogs (e.g., 6b) exhibit higher metabolic stability due to C-F bond resistance to enzymatic cleavage .

Activity Trends :

- Anticancer activity correlates with electron-withdrawing substituents (e.g., nitro) and planar aromatic systems (e.g., trimethoxyphenyl).

- Anti-inflammatory activity is potentiated by pyridinoyl or carbothioamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.